molecular formula C29H27N3O4 B12157821 N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12157821
M. Wt: 481.5 g/mol
InChI Key: MDVPDLRDVXAWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:

  • The indole moiety (1H-indol-4-yl) is a fused bicyclic aromatic system containing a pyrrole ring and a benzene ring. It imparts biological activity to many natural products and pharmaceuticals.
  • The benzazepine core (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl) is another fused bicyclic system, often found in various bioactive compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
  • Precursor intermediates are synthesized in bulk, followed by the final condensation step.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: Oxidation of the indole moiety can lead to the formation of various derivatives.

    Reduction: Reduction of the carbonyl group in the benzazepine core may yield different analogs.

    Substitution: Substituents on the benzazepine ring can be modified using nucleophilic substitution reactions.

Common reagents include:

    Hydrogen peroxide (H₂O₂): for oxidation.

    Lithium aluminum hydride (LiAlH₄): for reduction.

    Alkyl halides or acyl chlorides: for substitution.

Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Mechanistic studies suggest that the compound may act through:

  • Inhibition of Pro-survival Pathways : Targeting signaling pathways involved in cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results indicate that it possesses significant inhibitory effects, potentially through:

  • Disruption of Cell Membrane Integrity : Affecting the viability of microbial cells.
  • Inhibition of Key Enzymatic Pathways : Targeting metabolic enzymes essential for microbial growth.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Mechanisms proposed include:

  • Reduction of Neuroinflammation : Modulating inflammatory responses in the central nervous system.
  • Promotion of Neurite Outgrowth : Enhancing neuronal survival and regeneration.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits cell proliferation
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; antifungal properties noted
Neuroprotective EffectsReduces inflammation; promotes neuronal survival in vitro

Mechanism of Action

  • Compound X likely interacts with specific receptors or enzymes.
  • Its mechanism of action could involve modulation of signal transduction pathways, gene expression, or protein function.

Comparison with Similar Compounds

  • Compound X shares structural features with other indole-based and benzazepine-based compounds.
  • Notable similar compounds include Y , Z , and W (references , , and ).

: Reference for Compound Y. : Reference for Compound Z. : Reference for Compound W.

Biological Activity

N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research findings.

Compound Overview

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 1574318-59-4
  • Molecular Formula: C29H27N3O4
  • Molecular Weight: 481.5 g/mol
PropertyValue
Molecular FormulaC29H27N3O4
Molecular Weight481.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of indole and benzazepine moieties. The specific conditions and reagents used can significantly influence the yield and purity of the final product.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives of indole have shown effectiveness against HIV by inhibiting viral replication through various mechanisms, including interference with viral enzymes and host cell interactions .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies suggest that while it exhibits antiviral activity, it also maintains low toxicity levels in human cell lines, making it a candidate for further development as an antiviral agent .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes critical for viral replication. The structural features of the compound allow it to fit into enzyme active sites, thereby inhibiting their function and preventing the proliferation of viruses .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Indole Derivatives : A study demonstrated that indole-based compounds had significant inhibitory effects on HIV replication in cultured cells. The results showed a dose-dependent response with IC50 values in the low micromolar range .
  • Cytotoxicity Assessment : In another study focusing on similar benzazepine derivatives, researchers found that these compounds displayed selective toxicity towards cancer cells while sparing normal cells, indicating potential for cancer therapeutics .

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C29H27N3O4/c1-35-26-15-21-11-13-32(29(34)17-22(21)16-27(26)36-2)19-28(33)30-24-9-6-10-25-23(24)12-14-31(25)18-20-7-4-3-5-8-20/h3-16H,17-19H2,1-2H3,(H,30,33)

InChI Key

MDVPDLRDVXAWAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.